molecular formula C15H21NO3 B3027865 (R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol CAS No. 1417789-56-0

(R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol

Cat. No. B3027865
CAS RN: 1417789-56-0
M. Wt: 263.33
InChI Key: ZPVILADHIQHZJD-CYBMUJFWSA-N
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Description

(R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol is a chiral compound that is of interest due to its potential as a building block in the synthesis of various pharmaceuticals. The presence of the Cbz (carbobenzyloxy) protecting group is significant as it is commonly used in peptide synthesis to protect amines. The compound's pyrrolidine ring is a common motif in many biologically active molecules, particularly in the realm of adrenergic receptor agonists .

Synthesis Analysis

The synthesis of related N-Cbz protected compounds has been demonstrated through various methods. For instance, the Rh(III)-catalyzed C-H amidation using aroyloxycarbamates has been reported to give access to valuable N-Boc, Fmoc, and Cbz protected arylamines . Although not directly synthesizing (R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol, this method could potentially be adapted for its synthesis due to the broad functional group tolerance of the reaction. Additionally, the absolute configuration of similar compounds has been determined using vibrational circular dichroism, which is crucial for ensuring the desired stereochemistry in the final product .

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol has been analyzed using techniques such as X-ray diffraction. This is exemplified by the determination of the absolute configuration of enantiomers of N-CBZ-3-fluoropyrrolidine-3-methanol, which shares the pyrrolidine core and Cbz protecting group . Such structural analyses are essential for confirming the stereochemistry of chiral compounds, which is a key factor in their biological activity.

Chemical Reactions Analysis

The chemical reactivity of (R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol would likely be influenced by the presence of the Cbz group and the pyrrolidine ring. The Cbz group can be removed under hydrogenolysis conditions, which would then free the amine for further reactions. The pyrrolidine ring could undergo various ring-opening reactions or be functionalized at different positions depending on the synthetic route chosen. The CpRu-catalyzed dehydrative intramolecular N-allylation approach is an example of a reaction that could be used to synthesize pyrrolidine derivatives with various N-substitutions, including Cbz .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol would be influenced by its functional groups. The Cbz group is bulky and hydrophobic, which could affect the solubility of the compound in various solvents. The pyrrolidine ring is a secondary amine, which could engage in hydrogen bonding and influence the compound's boiling point and melting point. The chiral center at the 2-position of the propanol moiety would also contribute to the compound's optical activity, which can be analyzed using techniques such as vibrational circular dichroism .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Acyclic Nucleoside and Nucleotide Analogues : Nonracemic amino alcohols derived from amino acids, including compounds related to (R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol, have been used to assemble acyclic nucleoside and nucleotide analogues. These compounds play a role in controlling absolute stereochemistry in the synthesis of antiviral agents (Jeffery, Kim, & Wiemer, 2000).

  • Enantioselective Synthesis : The compound has been involved in the enantioselective synthesis of various N-heterocycles, which are crucial in the development of natural product synthesis. This includes the use of various N-substitutions like Boc, Cbz, and others, facilitating further manipulations (Seki, Tanaka, & Kitamura, 2012).

  • Organocatalysis : It has been used in the preparation of organocatalysts, specifically R-phenylglycine derivatives, for asymmetric Michael addition in organic synthesis (Naziroğlu & Sirit, 2012).

Chemical Transformation and Catalysis

  • Catalytic Activities : The compound has been studied in transformations over various oxide catalysts. Its reactions have helped understand the acid-base characteristics of these catalysts (Aramendía et al., 1999).

  • Photocatalytic Dehydrogenation : It has been used in the photocatalytic dehydrogenation processes, which are significant in the field of catalytic chemistry (Arakawa & Sugi, 1981).

Stereochemistry and Structural Analysis

  • Determination of Absolute Configuration : Its enantiomers have been analyzed for their absolute configuration using techniques like vibrational circular dichroism, demonstrating its importance in stereochemical studies (Procopiou et al., 2016).

  • Structural Studies in Heterocycles : The compound has been used in structural studies of various heterocyclic compounds, highlighting its role in understanding molecular conformation and configuration (Kriven’ko et al., 1985).

properties

IUPAC Name

benzyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,18)13-8-9-16(10-13)14(17)19-11-12-6-4-3-5-7-12/h3-7,13,18H,8-11H2,1-2H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVILADHIQHZJD-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849442
Record name Benzyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol

CAS RN

1417789-56-0, 402927-96-2
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, phenylmethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417789-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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